molecular formula C12H17NO2 B15111658 2-(Pentylamino)benzoic acid

2-(Pentylamino)benzoic acid

Cat. No.: B15111658
M. Wt: 207.27 g/mol
InChI Key: OTSQJSTZHBDLRW-UHFFFAOYSA-N
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Description

2-(Pentylamino)benzoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoic acid with pentylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Pentylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-(Pentylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pentylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator of protein function. The compound can interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A precursor to 2-(Pentylamino)benzoic acid, used in similar applications.

    4-Aminobenzoic acid: Known for its use in the synthesis of folic acid and other pharmaceuticals.

    2-(Phenylamino)benzoic acid:

Uniqueness

This compound is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(pentylamino)benzoic acid

InChI

InChI=1S/C12H17NO2/c1-2-3-6-9-13-11-8-5-4-7-10(11)12(14)15/h4-5,7-8,13H,2-3,6,9H2,1H3,(H,14,15)

InChI Key

OTSQJSTZHBDLRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1C(=O)O

Origin of Product

United States

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